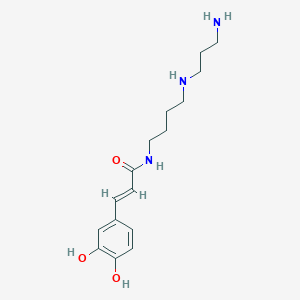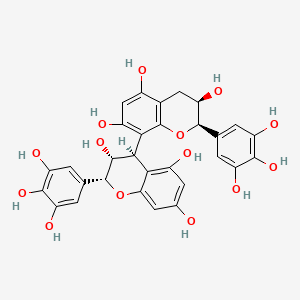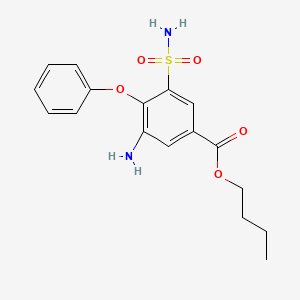![molecular formula C19H27N5O4 B13412827 N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide](/img/structure/B13412827.png)
N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an alpha-1 adrenergic antagonist, which makes it useful in the treatment of conditions like benign prostatic hyperplasia (BPH) by relaxing the muscles in the prostate and bladder neck .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide involves multiple steps:
Nitration of Veratraldehyde: Veratraldehyde is nitrated to produce 6-nitroveratraldehyde.
Oxidation and Halogenation: The aldehyde group is oxidized to an acid, followed by halogenation with thionyl chloride.
Amide Formation: The halogenated product undergoes amide formation with ammonia to yield 4,5-dimethoxy-2-nitrobenzamide.
Reduction: The nitro group is reduced to form 2-amino-4,5-dimethoxybenzamide.
Cyclization: Reaction with urea leads to the formation of 6,7-dimethoxyquinazoline-2,4-dione.
Final Steps: The quinazoline derivative is then reacted with appropriate reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinazoline N-oxides, while reduction can yield various amine derivatives .
科学研究应用
N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
作用机制
The compound exerts its effects by selectively inhibiting alpha-1 adrenergic receptors in the lower urinary tract. This inhibition causes smooth muscle relaxation in the bladder neck and prostate, improving urine flow and reducing BPH symptoms. The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are related to adrenergic signaling .
相似化合物的比较
Similar Compounds
Alfuzosin: Another alpha-1 adrenergic antagonist used for similar medical applications.
Tamsulosin: Also used to treat BPH but with different side effect profiles.
Uniqueness
N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide is unique due to its specific chemical structure, which provides a distinct pharmacokinetic and pharmacodynamic profile compared to other alpha-1 adrenergic antagonists .
属性
分子式 |
C19H27N5O4 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC 名称 |
N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-11-12-13(23-19)10-15(26-2)17(27-3)16(12)20/h10-11,14H,4-9,20H2,1-3H3,(H,21,25) |
InChI 键 |
SVEUDSCPXHCZAS-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C(=C3C=N2)N)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


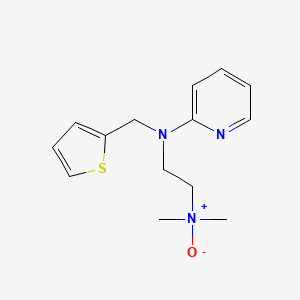
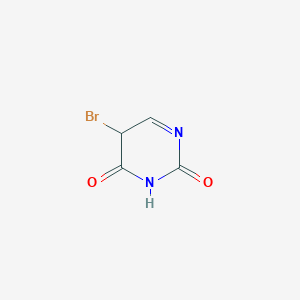
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)
![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)

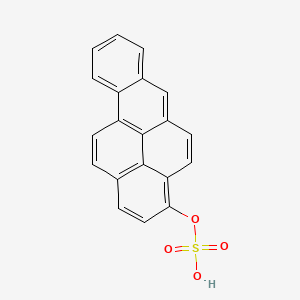
![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)
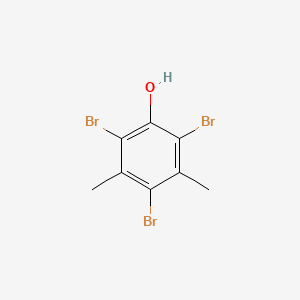
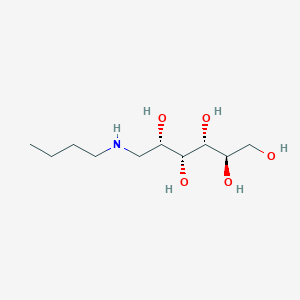
![(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13412814.png)
